molecular formula C19H12BrClN2S2 B2906378 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole CAS No. 867042-86-2

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

Cat. No. B2906378
CAS RN: 867042-86-2
M. Wt: 447.79
InChI Key: IJBCUHSSXISIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is a chemical compound that has gained attention from the scientific community due to its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is not fully understood. However, it has been shown to inhibit certain enzymes and receptors involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. Additionally, it has been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole in lab experiments include its potency, selectivity, and versatility. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole. These include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its potential use as a tool in biochemical and pharmacological studies. Additionally, there is a need for further studies to evaluate its potential toxicity and to optimize its synthesis method for large-scale production.
In conclusion, 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is a promising compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole involves the reaction of 4-bromoaniline, 4-chlorophenyl isothiocyanate, and 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

The compound has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. It has also been investigated for its antimicrobial, antifungal, and antiviral properties. Additionally, it has been used as a tool in biochemical and pharmacological studies to understand the mechanism of action of certain enzymes and receptors.

properties

IUPAC Name

2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2S2/c20-14-5-1-12(2-6-14)16-10-24-18(22-16)9-19-23-17(11-25-19)13-3-7-15(21)8-4-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBCUHSSXISIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.